![molecular formula C21H28N2O2 B12619349 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine CAS No. 918482-12-9](/img/structure/B12619349.png)
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound is notable for its structural complexity, featuring both methoxyphenyl and phenoxyethyl groups attached to the piperazine ring
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenethylamine and 2-phenoxyethylamine.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenethylamine with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the piperazine ring.
Final Coupling: The final step involves coupling the cyclized intermediate with 2-phenoxyethylamine under suitable reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the phenoxyethyl group and has different chemical and biological properties.
4-(2-Phenoxyethyl)piperazine: This compound lacks the methoxyphenyl group and exhibits distinct reactivity and applications.
Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate: This compound has an ester functional group and is used in different chemical contexts.
Properties
CAS No. |
918482-12-9 |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-24-20-9-7-19(8-10-20)11-12-22-13-15-23(16-14-22)17-18-25-21-5-3-2-4-6-21/h2-10H,11-18H2,1H3 |
InChI Key |
NCSADXGULNCDJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
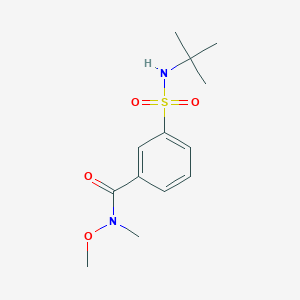
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
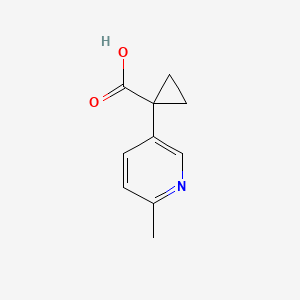
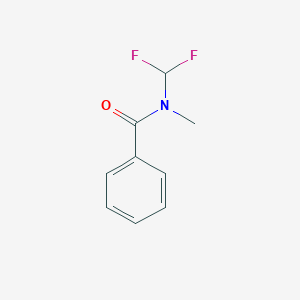
![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)
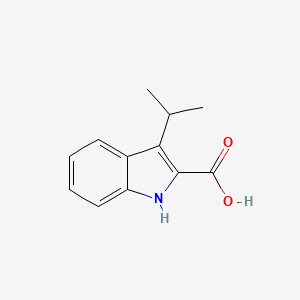
![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)
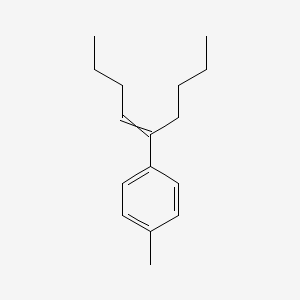
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
